
2,2-Bis(bromomethyl)propane-1,3-diol;propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,2-Bis(bromomethyl)propane-1,3-diol can be synthesized from octanoic acid. The synthesis involves bromination reactions where bromine atoms are introduced into the molecular structure . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2-bis(bromomethyl)propane-1,3-diol involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The compound is then purified through various techniques such as crystallization and distillation to achieve the required quality for commercial use .
化学反応の分析
Types of Reactions
2,2-Bis(bromomethyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various brominated derivatives, alcohols, and aldehydes. These products have different applications in the chemical industry, including the production of flame retardants and other specialty chemicals .
科学的研究の応用
2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a flame retardant in unsaturated polyester resins and rigid polyurethane foam.
Biology: The compound’s carcinogenic properties make it a subject of study in toxicology and cancer research.
Medicine: Research is ongoing to understand the compound’s effects on human health and its potential therapeutic applications.
作用機序
The mechanism by which 2,2-bis(bromomethyl)propane-1,3-diol exerts its effects involves its interaction with cellular components. The compound can cause DNA damage, leading to mutations and carcinogenesis. It is also known to induce oxidative stress, which can result in cellular damage and apoptosis . The molecular targets and pathways involved in these processes are still being studied, but they likely include key regulatory proteins and enzymes involved in cell cycle control and DNA repair .
類似化合物との比較
Similar Compounds
- 1,3-Dibromo-2,2-dihydroxymethylpropane
- 1,3-Dibromo-2,2-dimethylolpropane
- 2,2-Dibromomethyl-1,3-propanediol
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
Uniqueness
2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its specific molecular structure, which provides it with distinct flame-retardant properties. Its ability to form stable brominated derivatives makes it particularly effective in applications requiring high thermal stability and flame resistance . Additionally, its carcinogenic and genotoxic properties set it apart from other similar compounds, making it a significant subject of study in toxicology and environmental health research .
特性
CAS番号 |
52202-88-7 |
|---|---|
分子式 |
C11H22Br2O6 |
分子量 |
410.10 g/mol |
IUPAC名 |
2,2-bis(bromomethyl)propane-1,3-diol;propanoic acid |
InChI |
InChI=1S/C5H10Br2O2.2C3H6O2/c6-1-5(2-7,3-8)4-9;2*1-2-3(4)5/h8-9H,1-4H2;2*2H2,1H3,(H,4,5) |
InChIキー |
ZGYSIPYNIJZEEE-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)O.CCC(=O)O.C(C(CO)(CBr)CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


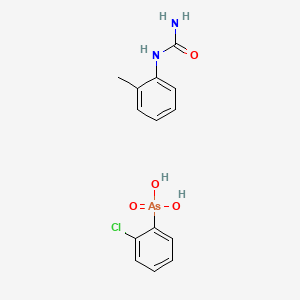
![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
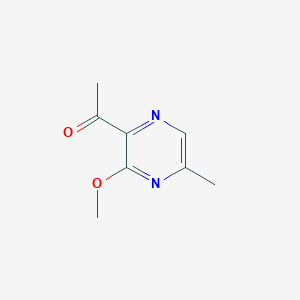
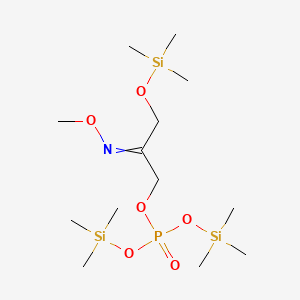
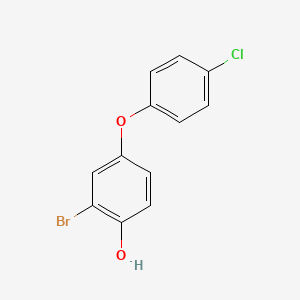
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)
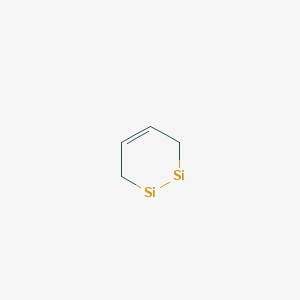
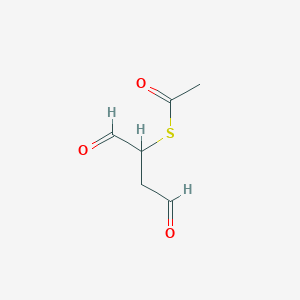
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
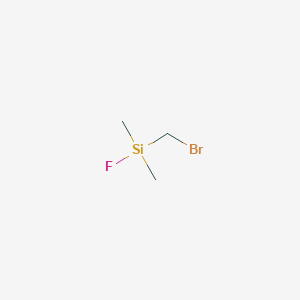

![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
